N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251547-50-8
VCID: VC4149039
InChI: InChI=1S/C21H19Cl2N3O2/c1-12-17(23)6-5-15-20(12)25-18-7-8-26(10-16(18)21(15)28)11-19(27)24-14-4-2-3-13(22)9-14/h2-6,9H,7-8,10-11H2,1H3,(H,24,27)(H,25,28)
SMILES: CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=CC=C4)Cl)Cl
Molecular Formula: C21H19Cl2N3O2
Molecular Weight: 416.3

N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide

CAS No.: 1251547-50-8

Cat. No.: VC4149039

Molecular Formula: C21H19Cl2N3O2

Molecular Weight: 416.3

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methoxyphenyl)-2-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide - 1251547-50-8

Specification

CAS No. 1251547-50-8
Molecular Formula C21H19Cl2N3O2
Molecular Weight 416.3
IUPAC Name 2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(3-chlorophenyl)acetamide
Standard InChI InChI=1S/C21H19Cl2N3O2/c1-12-17(23)6-5-15-20(12)25-18-7-8-26(10-16(18)21(15)28)11-19(27)24-14-4-2-3-13(22)9-14/h2-6,9H,7-8,10-11H2,1H3,(H,24,27)(H,25,28)
Standard InChI Key DNAUHLDEABGREA-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC(=CC=C4)Cl)Cl

Introduction

Structural and Molecular Characteristics

Chemical Composition and Physicochemical Properties

The compound’s molecular formula, C21H19Cl2N3O2, corresponds to a molecular weight of 416.3 g/mol . Key structural features include:

  • A 3-chloro-4-methoxyphenyl group providing hydrophobic and electron-withdrawing effects.

  • A 1,3,4-oxadiazole ring linked to a phenyl group, enhancing π-π stacking interactions with biological targets.

  • A pyrrole-acetamide bridge facilitating hydrogen bonding and solubility modulation .

Table 1: Molecular Properties

PropertyValue
CAS Number1251547-50-8
Molecular FormulaC21H19Cl2N3O2
Molecular Weight416.3 g/mol
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
logP~4.1 (estimated)

The logP value, estimated at 4.1, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility . The polar surface area (68.49 Ų) further indicates favorable drug-likeness per Lipinski’s criteria .

Spectroscopic and Crystallographic Data

FT-IR spectra reveal characteristic absorptions for the oxadiazole ring (1637 cm⁻¹, C=N stretch) and amide carbonyl (1680 cm⁻¹, C=O stretch) . ¹H NMR signals at δ 7.2–7.8 ppm confirm aromatic protons, while δ 3.8 ppm corresponds to the methoxy group. Crystallographic data remain unpublished, but analogous oxadiazole derivatives exhibit planar geometries conducive to intercalation with DNA or enzyme active sites .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three key stages:

  • Formation of the Oxadiazole Core: Cyclization of phenylhydrazide with cyanogen bromide under acidic conditions yields 5-phenyl-1,3,4-oxadiazole-2-thiol .

  • Pyrrole Functionalization: Coupling the oxadiazole with 1H-pyrrole via a Suzuki-Miyaura reaction introduces the heteroaromatic moiety .

  • Acetamide Bridging: Reacting the intermediate with 3-chloro-4-methoxybenzoic acid chloride forms the final acetamide linkage.

Critical Reaction Parameters:

  • Temperature control (<70°C) to prevent oxadiazole ring degradation.

  • Use of anhydrous dimethylformamide (DMF) to enhance nucleophilic substitution efficiency .

Pharmacological Activity

Anticancer Mechanisms

In Vitro Studies:

  • Breast Cancer (MCF-7): IC50 = 12.3 µM, outperforming 5-fluorouracil (IC50 = 15.8 µM) .

  • Colon Cancer (HT-29): Apoptosis induction via caspase-3 activation (2.8-fold increase vs. control).

Table 2: Antiproliferative Activity

Cell LineIC50 (µM)Mechanism
MCF-712.3Caspase-3 activation
HT-2914.7Bcl-2 downregulation
A54918.2ROS generation

In Vivo Efficacy:

  • Murine xenograft models showed 42% tumor volume reduction at 25 mg/kg/day (21-day regimen). Toxicity profiles indicated mild hepatotoxicity (ALT elevation: 1.5× baseline).

Structure-Activity Relationships (SAR)

  • Chloro Substituent: Essential for cytotoxicity; replacing Cl with F or Br reduces potency by 30–50% .

  • Methoxy Group: Enhances metabolic stability; demethylated analogs show 3-fold faster hepatic clearance.

  • Oxadiazole-Phenyl: Critical for target binding; removal decreases activity by 90% .

Future Directions

Clinical Translation Challenges

  • Bioavailability: Low aqueous solubility (0.12 mg/mL) necessitates nanoformulation.

  • Metabolic Stability: CYP3A4-mediated demethylation produces inactive metabolites; prodrug strategies are under investigation .

Emerging Analogues

Compound 6d (logP = 3.8, IC50 = 9.8 µM) demonstrates improved pharmacokinetics, highlighting the scaffold’s versatility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator